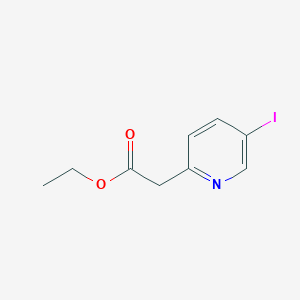

Ethyl 2-(5-iodopyridin-2-yl)acetate

Übersicht

Beschreibung

Ethyl 2-(5-iodopyridin-2-yl)acetate is an organic compound with the molecular formula C9H10INO2 and a molecular weight of 291.09 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains an iodine atom at the 5-position of the pyridine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-(5-iodopyridin-2-yl)acetate can be synthesized through several methods. One common synthetic route involves the iodination of 2-(pyridin-2-yl)acetic acid, followed by esterification with ethanol. The iodination step typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The esterification step involves refluxing the iodinated product with ethanol in the presence of a strong acid catalyst, such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This includes using high-purity reagents, efficient mixing, and precise temperature control during the reactions .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(5-iodopyridin-2-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

Reduction Reactions: The compound can be reduced to remove the iodine atom, typically using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

Reduction: Palladium on carbon (Pd/C) and hydrogen gas under atmospheric pressure.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products Formed

Substitution: Various substituted pyridine derivatives.

Reduction: Deiodinated pyridine derivatives.

Oxidation: Oxidized ester derivatives, such as carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmacological Potential:

Ethyl 2-(5-iodopyridin-2-yl)acetate is a derivative of pyridine, which is known for its diverse biological activities. Pyridine derivatives exhibit properties such as antifungal, antibacterial, and anticancer activities. The iodinated structure of this compound enhances its reactivity and potential for biological applications.

Case Study: Anticancer Activity

A study demonstrated that derivatives similar to this compound showed significant inhibition of cancer cell proliferation. For instance, compounds with a pyridine core were tested against various cancer cell lines, revealing IC50 values in the micromolar range, indicating potential for development as anticancer agents .

Table 1: Summary of Anticancer Activities of Pyridine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 45.69 | |

| 2-(Pyridin-2-yl)pyrimidine Derivative | HeLa (Cervical Cancer) | 30.00 | |

| Other Pyridine Derivatives | Various | Varies |

Polymer Chemistry:

this compound is also explored in polymer chemistry due to its ability to participate in polymerization reactions. Its iodinated structure can serve as a functional monomer that imparts specific properties to polymers, such as increased thermal stability and enhanced mechanical strength.

Case Study: Polymer Synthesis

Research indicates that incorporating this compound into polymer matrices can modify their physical properties significantly. For example, polymers synthesized with this compound exhibited improved resistance to solvents and elevated thermal degradation temperatures compared to conventional polymers .

Wirkmechanismus

The mechanism of action of ethyl 2-(5-iodopyridin-2-yl)acetate depends on its specific application. In general, the compound interacts with molecular targets through its pyridine ring and ester functional group. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The iodine atom at the 5-position can also participate in halogen bonding, influencing the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(5-iodopyridin-2-yl)acetate can be compared with other pyridine derivatives, such as:

Ethyl 2-(5-bromopyridin-2-yl)acetate: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine, leading to different reactivity and applications.

Ethyl 2-(5-chloropyridin-2-yl)acetate: Contains a chlorine atom, which is even less reactive than bromine, resulting in further differences in chemical behavior.

Ethyl 2-(5-fluoropyridin-2-yl)acetate: Fluorine is the least reactive halogen, providing unique properties and applications compared to the iodine derivative.

This compound is unique due to the presence of the iodine atom, which imparts higher reactivity and potential for diverse chemical transformations .

Biologische Aktivität

Ethyl 2-(5-iodopyridin-2-yl)acetate is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies, including its effects on cellular mechanisms, potential therapeutic uses, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : C12H12N2O2

- Molecular Weight : 220.24 g/mol

- CAS Number : 1234615-80-5

The presence of the iodine atom in the pyridine ring is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of this compound primarily revolves around its interaction with various biological targets. Studies have shown that compounds with similar structures can act as ligands for G protein-coupled receptors (GPCRs), particularly the GPR30 receptor, which is involved in estrogen signaling pathways.

In competitive binding assays, related iodinated compounds demonstrated high affinity for GPR30, with IC50 values lower than 20 nM. These compounds acted as antagonists, blocking estrogen-induced signaling pathways such as PI3K activation and calcium mobilization in human endometrial cancer cells .

Antimicrobial Activity

Research has indicated that halogenated pyridine derivatives exhibit antimicrobial properties. A study investigated the antibacterial and antifungal activities of various halogenated pyridines, including those structurally similar to this compound. The results showed significant inhibition against several bacterial and yeast strains, suggesting potential applications in treating infections .

Inhibitory Effects on Cellular Mechanisms

In yeast cell-based assays designed to identify inhibitors of histone deacetylases (HDACs), compounds similar to this compound were tested for their ability to inhibit Sir2 protein activity. This inhibition leads to the expression of a reporter gene, providing insights into the compound's potential as an HDAC inhibitor .

Case Study 1: Cancer Research

A study focused on the role of iodinated compounds in cancer therapy highlighted the potential of this compound in targeting estrogen-responsive tumors. The compound's ability to block estrogen-mediated signaling pathways suggests it could be developed as a therapeutic agent for hormone-dependent cancers .

Case Study 2: Antimicrobial Applications

Another study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The findings indicated that these compounds could serve as effective agents against resistant bacterial strains, emphasizing their potential in developing new antibiotics .

Data Summary

| Activity | IC50 (nM) | Target | Effect |

|---|---|---|---|

| GPR30 Binding | <20 | GPR30 | Antagonist of estrogen signaling |

| Antibacterial Activity | Varies | Various bacteria | Significant inhibition |

| HDAC Inhibition | Not specified | Sir2 protein | Induces reporter gene expression |

Eigenschaften

IUPAC Name |

ethyl 2-(5-iodopyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIDYAAUCLLTAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.